An In-depth Technical Guide to Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (CAS 42492-57-9)
An In-depth Technical Guide to Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (CAS 42492-57-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, also known as N-tert-Butoxycarbonylsarcosine methyl ester or N-Boc-sarcosine methyl ester, is a valuable N-protected amino acid ester. Its unique structural features, particularly the presence of the tert-butoxycarbonyl (Boc) protecting group, make it a critical building block in synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis and purification protocols, key applications in drug discovery and development, and characteristic spectroscopic data.
Physicochemical Properties
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a light yellow or colorless transparent liquid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 42492-57-9 | [1][2][3] |
| Molecular Formula | C₉H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 203.24 g/mol | [1][2][3] |
| Appearance | Light yellow or colorless transparent liquid | [1] |
| Boiling Point | 249.6°C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 104.8 ± 21.5 °C | [1] |
| Refractive Index | 1.446 | [1] |
| Water Solubility | Sparingly soluble (22 g/L at 25 °C) | [1] |
| SMILES | CC(C)(C)OC(=O)N(C)CC(=O)OC | [3] |
Synthesis and Purification
The synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is typically achieved through a two-step process starting from sarcosine. The following experimental protocol is a representative method for its preparation.
Experimental Protocol: Synthesis
Step 1: Esterification of Sarcosine
-
Suspend sarcosine (35.64 g, 0.40 mol) in 350 mL of methanol (MeOH) in a reaction flask equipped with a stirrer and a cooling bath.
-
Cool the suspension to 0 °C.
-
Add thionyl chloride (29.02 mL, 0.40 mol) dropwise to the suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the cooling bath and stir the reaction mixture for 30 minutes at room temperature.
-
Reflux the mixture for 6 hours.
-
Concentrate the resulting solution under vacuum.
-
Dry the residue under high vacuum overnight at room temperature to obtain sarcosine methyl ester hydrochloride as a white powder (yield: 56.14 g, quantitative).[1]
Step 2: Boc Protection of Sarcosine Methyl Ester
-
Suspend sarcosine methyl ester hydrochloride (59.80 g, 0.43 mol) in 1.0 L of dichloromethane (CH₂Cl₂) in a suitable reaction vessel.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (138.01 mL, 0.65 mol) to the suspension.
-
Add triethylamine (TEA) (119.09 mL, 0.86 mol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography to yield Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate.
Purification
The crude product obtained from the synthesis can be purified using flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities, but a mixture of ethyl acetate and hexanes is commonly effective for purifying N-Boc protected amino acid derivatives.
Applications in Drug Development
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The Boc protecting group is stable under a range of reaction conditions but can be readily and selectively removed under acidic conditions, making it invaluable in multi-step syntheses.
Peptide Synthesis
As a protected derivative of the N-methylated amino acid sarcosine, this compound is utilized in the synthesis of peptides. The N-methyl group can impart unique conformational properties to peptides and improve their metabolic stability and cell permeability.
Pharmaceutical Intermediate
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
-
HCV Protease Inhibitors: It is a key fragment in the synthesis of simeprevir, a drug used to treat Hepatitis C. The synthesis involves a key macrocyclization step where an N-Boc substituted diene precursor is utilized.[4]
-
Kinase Inhibitors: The structural motif of N-protected amino acids is common in the development of kinase inhibitors, which are a major class of anti-cancer drugs. While direct synthesis of specific kinase inhibitors using this exact compound is not widely published in top-tier journals, analogous structures are frequently employed. The diphenylaminopyrimidine core, often combined with various amino acid derivatives, is a well-established scaffold for kinase inhibitors.[5][6][7]
Reactivity and Deprotection
The primary reactivity of this molecule centers around the Boc protecting group and the methyl ester.
Boc Deprotection
The tert-butoxycarbonyl group can be removed under acidic conditions to liberate the secondary amine. This is a critical step in peptide synthesis to allow for the coupling of the next amino acid in the sequence.
Experimental Protocol: Boc Deprotection
-
Dissolve the N-Boc protected compound in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[8]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used in the next step without further purification.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following characteristic signals:
-
A singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically appearing around 1.4 ppm .
-
A singlet for the three protons of the N-methyl group.
-
A singlet for the two protons of the methylene group (-CH₂-).
-
A singlet for the three protons of the methyl ester group (-OCH₃), generally observed around 3.7 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit distinct signals for each unique carbon atom:
-
The quaternary carbon of the tert-butyl group.
-
The three equivalent methyl carbons of the tert-butyl group.
-
The N-methyl carbon.
-
The methylene carbon.
-
The methyl ester carbon.
-
The two carbonyl carbons (one from the Boc group and one from the ester), with expected chemical shifts in the range of 155-175 ppm .
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups:
-
A strong absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretch of the methyl ester.
-
Another strong absorption band around 1690-1700 cm⁻¹ for the C=O stretch of the urethane (Boc group).
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 203. Common fragmentation patterns would involve the loss of the tert-butyl group (M - 57) or the methoxy group (M - 31).
Safety and Handling
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Store the compound at room temperature.[3]
Conclusion
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a versatile and valuable reagent for organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an important tool for researchers and scientists in the creation of novel and complex molecules with potential therapeutic applications.
References
- 1. echemi.com [echemi.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. chemscene.com [chemscene.com]
- 4. Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
